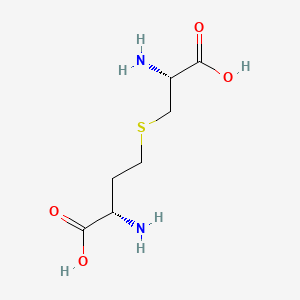
MIPS1780
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MIPS1780 is a novel selective positive allosteric modulator (PAM) at the M1 muscarinic acetylcholine receptor.
Applications De Recherche Scientifique
Biomimetic Sensors and Molecular Recognition
Molecularly imprinted polymers (MIPs), including MIPS1780, are used as synthetic receptors in biomimetic sensors. They replicate the selective and sensitive mechanisms found in biological systems, offering high-affinity binding sites for specific analytes. This technology is crucial for detecting biological materials, including molecules, proteins, and bacteria. Recent advancements focus on electrosynthesized MIPs (eMIPs) for sensing biologically relevant materials and increasing selectivity toward analytes (Crapnell et al., 2019).
Environmental Monitoring
MIPs are instrumental in environmental monitoring, especially for detecting pollutants. They offer high selectivity and sensitivity, making them suitable as recognition units in optical sensing platforms to monitor a wide variety of environmental pollutants, including organic compounds and nanoparticles. Technical challenges and solutions related to their practical applications in environmental sensing are explored (Arabi & Chen, 2022).
Food Analysis
In food analysis, MIPS1780 and similar MIPs have shown great potential. They are used as sorbents in sample preparation, minimizing complex food matrix effects, and improving recoveries and detection limits. Their inherent molecular recognition abilities make them suitable for biosensing platforms to detect various analytes in food (Ashley et al., 2017).
Protein Detection in Healthcare
MIPS1780 can be applied in the healthcare sector for the accurate detection of proteins, which are crucial biomarkers in disease diagnosis. MIP-based sensor platforms, known as 'plastic antibodies,' are designed for high-affinity binding and specificity for protein recognition. This technology is advancing rapidly, contributing significantly to healthcare diagnostics (Akgönüllü et al., 2023).
Pollution Control
MIPs, including MIPS1780, are effective in selectively determining environmental pollutants. Their ability to mimic molecular recognition processes makes them ideal for applications like liquid chromatography and solid-phase extraction, crucial for analyzing and controlling environmental contaminants (Pichon & Chapuis-Hugon, 2008).
Green Strategies in MIP Development
Green strategies in the development of MIPs, such as MIPS1780, focus on cleaner, more sustainable methods. Utilizing supercritical carbon dioxide, microwave, ionic liquids, and ultrasound technology can improve MIP properties, offering environmentally friendly solutions in their production (Viveiros et al., 2018).
Propriétés
Nom du produit |
MIPS1780 |
|---|---|
Formule moléculaire |
C27H28N4O3 |
Poids moléculaire |
456.546 |
Nom IUPAC |
3-(2-Hydroxycyclohexyl)-6-(2-((4-(1-methyl-1H-pyrazol-4-yl)- benzyl)oxy)phenyl)pyrimidin-4(3H)-one |
InChI |
InChI=1S/C27H28N4O3/c1-30-16-21(15-29-30)20-12-10-19(11-13-20)17-34-26-9-5-2-6-22(26)23-14-27(33)31(18-28-23)24-7-3-4-8-25(24)32/h2,5-6,9-16,18,24-25,32H,3-4,7-8,17H2,1H3 |
Clé InChI |
LLWQMJIACVELIS-UHFFFAOYSA-N |
SMILES |
O=C1N(C2C(O)CCCC2)C=NC(C3=CC=CC=C3OCC4=CC=C(C5=CN(C)N=C5)C=C4)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MIPS1780; MIPS-1780 MIPS 1780 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid](/img/structure/B1193120.png)
![1-(3,4-Dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-lambda6-sulfanyl]phenyl]urea](/img/structure/B1193122.png)
![3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid](/img/structure/B1193124.png)
![6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B1193130.png)
